molecular formula C10H8ClNOS B12876788 1-(2-Chlorophenyl)-5-thioxopyrrolidin-2-one

1-(2-Chlorophenyl)-5-thioxopyrrolidin-2-one

Cat. No.: B12876788
M. Wt: 225.70 g/mol
InChI Key: RUORQXIPMLJTGI-UHFFFAOYSA-N
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Description

1-(2-Chlorophenyl)-5-thioxopyrrolidin-2-one is an organic compound that belongs to the class of heterocyclic compounds It features a pyrrolidinone ring substituted with a chlorophenyl group and a thioxo group

Preparation Methods

The synthesis of 1-(2-Chlorophenyl)-5-thioxopyrrolidin-2-one typically involves the following steps:

    Starting Materials: The synthesis begins with 2-chlorobenzoyl chloride and thiourea.

    Reaction Conditions: The reaction is carried out in an organic solvent such as ethanol or methanol, under reflux conditions.

    Procedure: The 2-chlorobenzoyl chloride is reacted with thiourea to form the intermediate 2-chlorophenylthiourea.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

1-(2-Chlorophenyl)-5-thioxopyrrolidin-2-one undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions to optimize the reaction rates and yields. The major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of 1-(2-Chlorophenyl)-5-thioxopyrrolidin-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact molecular pathways involved depend on the specific biological system being studied .

Comparison with Similar Compounds

1-(2-Chlorophenyl)-5-thioxopyrrolidin-2-one can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity.

Properties

Molecular Formula

C10H8ClNOS

Molecular Weight

225.70 g/mol

IUPAC Name

1-(2-chlorophenyl)-5-sulfanylidenepyrrolidin-2-one

InChI

InChI=1S/C10H8ClNOS/c11-7-3-1-2-4-8(7)12-9(13)5-6-10(12)14/h1-4H,5-6H2

InChI Key

RUORQXIPMLJTGI-UHFFFAOYSA-N

Canonical SMILES

C1CC(=S)N(C1=O)C2=CC=CC=C2Cl

Origin of Product

United States

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